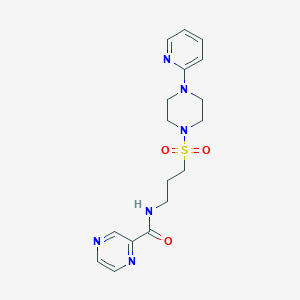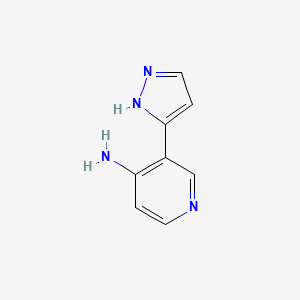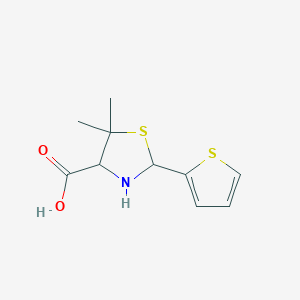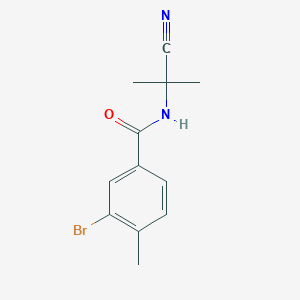![molecular formula C13H12ClNO4 B2883364 Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate CAS No. 58337-17-0](/img/structure/B2883364.png)
Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ethyl 2- { [ (4-chlorophenyl)carbamothioyl]amino}acetate is somewhat similar to your compound. It has a molecular weight of 272.76 and is a solid at room temperature . Another related compound is Ethyl 2- ( (4-chlorophenyl)amino)acetate with a molecular weight of 213.66 .
Physical And Chemical Properties Analysis
Ethyl 2- { [ (4-chlorophenyl)carbamothioyl]amino}acetate is a solid at room temperature . Ethyl 2- ( (4-chlorophenyl)amino)acetate also is a solid .Scientific Research Applications
Antiviral Activity
This compound has shown promise in the field of antiviral research. Derivatives of indole, which share a similar structure, have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the indole nucleus, which is structurally related to Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate, suggests potential for this compound to be developed as an antiviral agent.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties. Given the structural similarities, Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for conditions like arthritis or asthma .
Anticancer Research
The indole scaffold is found in many synthetic drug molecules with anticancer activities. Research into Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate could uncover new therapeutic possibilities for targeting cancer cells, given its structural relation to bioactive indole compounds .
Antimicrobial Applications
Indole derivatives possess antimicrobial properties, which make them valuable in the fight against bacterial infections. Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate could be investigated for its potential use as an antimicrobial agent, possibly leading to new antibiotics .
Antidiabetic Potential
Some indole derivatives have been identified with antidiabetic effects. The exploration of Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate in this context could lead to the development of new treatments for diabetes by influencing glucose metabolism or insulin sensitivity .
Neuroprotective Effects
Indoles have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research into the neuroprotective potential of Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate might provide insights into new therapies for conditions like Alzheimer’s or Parkinson’s disease .
Safety and Hazards
Ethyl 2- { [ (4-chlorophenyl)carbamothioyl]amino}acetate has hazard statements H302, H312, H332 , indicating it is harmful if swallowed, in contact with skin, or if inhaled . Ethyl 2- ( (4-chlorophenyl)amino)acetate has hazard statements H315, H319 , indicating it causes skin irritation and serious eye irritation .
properties
IUPAC Name |
ethyl 2-(4-chloroanilino)-4-oxofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-8(14)4-6-9/h3-6,15H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJWNHKSBHBACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2883282.png)

![N-cyclopentyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883284.png)

![N-[3-(4-Chlorophenyl)propyl]prop-2-enamide](/img/structure/B2883288.png)

![5-(6-Cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2883291.png)
![N-Methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2883292.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2883293.png)
![4-[[(E)-2-cyanoethenyl]amino]benzonitrile](/img/structure/B2883294.png)

![Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883297.png)
![(E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2883300.png)
